molecular formula C12H6F3NO B12078829 3-(3,5-Difluorobenzoyl)-5-fluoropyridine

3-(3,5-Difluorobenzoyl)-5-fluoropyridine

Katalognummer: B12078829
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: LHPVFLWYGQTNKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Difluorobenzoyl)-5-fluoropyridine is an organic compound that features a pyridine ring substituted with fluorine and a difluorobenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorobenzoyl)-5-fluoropyridine typically involves the reaction of 3,5-difluorobenzoyl chloride with 5-fluoropyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Difluorobenzoyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Difluorobenzoyl)-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3,5-Difluorobenzoyl)-5-fluoropyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Difluorobenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 2,5-Difluorobenzoyl chloride
  • 3,5-Bis(trifluoromethyl)benzoyl chloride

Uniqueness

3-(3,5-Difluorobenzoyl)-5-fluoropyridine is unique due to the presence of both a difluorobenzoyl group and a fluoropyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C12H6F3NO

Molekulargewicht

237.18 g/mol

IUPAC-Name

(3,5-difluorophenyl)-(5-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C12H6F3NO/c13-9-1-7(2-10(14)4-9)12(17)8-3-11(15)6-16-5-8/h1-6H

InChI-Schlüssel

LHPVFLWYGQTNKS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CN=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.